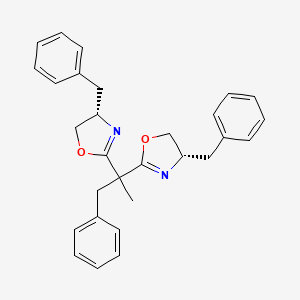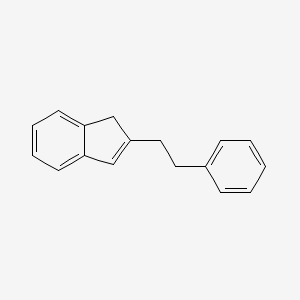
4-(苯甲氧基)-2,3-二氟苯硼酸二缩水甘油酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
Pinacolboronate esters are widely used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . However, this aryl pinacolboronate ester posed unique analytical challenges due to its facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents .
Molecular Structure Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported here show that it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .
Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Physical And Chemical Properties Analysis
The molecular formula of the compound is C19H23BO3 and it has a molecular weight of 310.20 g/mol . The melting point is reported to be 81-85 °C (lit.) .
科学研究应用
- 4-(Benzyloxy)phenylboronic acid pinacol ester serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. It participates in the construction of carbon-carbon bonds, allowing chemists to synthesize complex organic molecules efficiently .
- Researchers have used this compound for detecting mercury ions (Hg²⁺) via fluorometry. The fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine enable sensitive and selective detection of mercury ions .
- In the synthesis of potential antitubercular and antimicrobial compounds, this compound participates in palladium-catalyzed Suzuki cross-coupling reactions. By coupling aryl iodides with boronic acids, researchers can access diverse chemical scaffolds .
- When reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, 4-(Benzyloxy)phenylboronic acid pinacol ester contributes to the preparation of sulfinamide derivatives. These derivatives have applications in medicinal chemistry and agrochemicals .
- Researchers have used this compound as a labeling feature to improve transition metal-mediated cross-coupling reactions. It aids in the preparation of radio-labeled compounds for molecular imaging, a crucial technique in drug development and diagnostics .
Suzuki-Miyaura Cross-Coupling Reactions
Fluorometric Detection of Mercury (II)
Palladium-Catalyzed Suzuki Cross-Coupling
Preparation of Sulfinamide Derivatives
Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Cross-Coupling
作用机制
Target of Action
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic molecules that can undergo reactions with boronic esters, such as in the Suzuki-Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron moiety, often resulting in the formation of a new carbon-carbon bond . This process is catalyzed and involves a radical approach .
Biochemical Pathways
The protodeboronation of boronic esters is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The removal of the boron moiety allows for further functionalization of the molecule, leading to a broad range of downstream effects such as oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .
Pharmacokinetics
It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic molecules through the protodeboronation process . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and materials for various applications .
Action Environment
The action of 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is influenced by several environmental factors. For instance, the rate of the protodeboronation reaction is dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture . Therefore, it’s important to keep the compound in a dry, cool, and well-ventilated place .
安全和危害
属性
IUPAC Name |
2-(2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(17(22)16(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADQWZJMSNSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)
![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)





![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)





